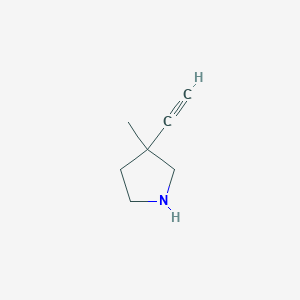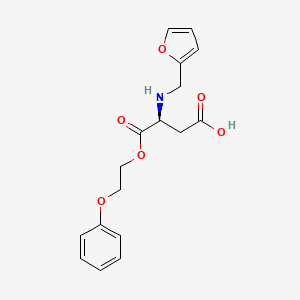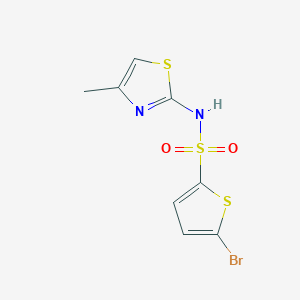
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a thiazole ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methylthiazol-2-yl)ethanone with thiourea in ethanol. This reaction forms the thiazole ring with a bromine substituent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting 2-bromothiophene with sulfonamide under basic conditions. This reaction forms the thiophene ring with a sulfonamide substituent.
Coupling Reaction: The final step involves coupling the thiazole and thiophene rings using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction temperatures and times, and using continuous flow reactors for large-scale production.
化学反应分析
Types of Reactions
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole and thiophene rings can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in organic solvents like dichloromethane (DCM) or acetonitrile.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in ether solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted thiazole and thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
科学研究应用
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers for electronic applications.
Biological Research: It can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical and biological properties.
属性
分子式 |
C8H7BrN2O2S3 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S3/c1-5-4-14-8(10-5)11-16(12,13)7-3-2-6(9)15-7/h2-4H,1H3,(H,10,11) |
InChI 键 |
XNQCTYXOTQJJDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)


![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

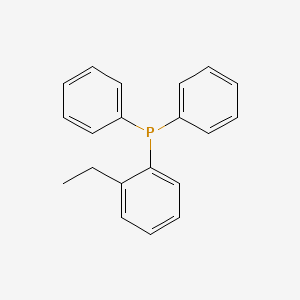
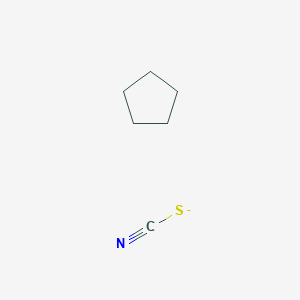
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
